Methyl Linolenate

Lipid Oxidation Antioxidant Testing Food Chemistry

Researchers quantifying biodiesel C18:3 content or studying omega-3 peroxidation need a standard that replicates real oxidative complexity. Methyl Linolenate’s three double bonds produce a non-quantitative oxidation profile, unlike two-double-bond analogs, making it the correct substrate for antioxidant screening and fuel stability testing. - Use as a GC-FID standard to meet ASTM/EN B100 compliance (≤12% C18:3 limit). - 65% inhibition of melanin synthesis at 40 µM; benchmark tool for skin-lightening screens. - Packaged under inert gas to preserve polyunsaturated integrity during global transit.

Molecular Formula C19H32O2
Molecular Weight 292.5 g/mol
CAS No. 301-00-8
Cat. No. B1236981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl Linolenate
CAS301-00-8
Synonyms9,12,15-octadecatrienoic acid, methyl ester
linolenic acid methyl ester
methyl linolenate
methyl linolenate, (Z,Z,Z)-isome
Molecular FormulaC19H32O2
Molecular Weight292.5 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCCCCCCCC(=O)OC
InChIInChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-5,7-8,10-11H,3,6,9,12-18H2,1-2H3/b5-4-,8-7-,11-10-
InChIKeyDVWSXZIHSUZZKJ-YSTUJMKBSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Linolenate: Omega-3 FAME Standard and Biodiesel Component


Methyl Linolenate (CAS 301-00-8) is the methyl ester of the essential omega-3 fatty acid α-linolenic acid (C18:3, n-3) [1]. As a polyunsaturated fatty acid methyl ester (PUFA-FAME), it is a clear, colorless liquid with a density of 0.895 g/mL at 25°C and a refractive index of n20/D 1.470 . It serves as a key analytical reference standard for quantifying C18:3 content in biodiesel and food oils, and as a substrate for studying the fundamental mechanisms of lipid oxidation and its inhibition [1][2].

Why Methyl Linolenate Cannot Be Substituted with Less Unsaturated Analogs


The number and position of double bonds in fatty acid methyl esters (FAMEs) dictate their oxidative stability, biological activity, and combustion properties. Methyl Linolenate, with three double bonds, exhibits a fundamentally different oxidative pathway and kinetic profile compared to Methyl Linoleate (two double bonds) [1]. In early-stage oxidation, the formation of oxidation products for Methyl Linolenate is not quantitative, with the estimated extent of oxidation decreasing in the specific order of oxygen uptake > substrate disappearance > peroxide formation > conjugated diene formation [1]. This is in stark contrast to Methyl Linoleate, where all four measurements are quantitative and agree well [1]. Furthermore, the additional double bond imparts a distinct biological activity profile and a significantly lower cetane number (38 for C18:2 vs. 59 for C18:1) [2], directly impacting fuel performance. This evidence confirms that interchanging these analogs in research or industrial applications will lead to non-equivalent and potentially misleading results.

Quantitative Differentiation Against Key Fatty Acid Methyl Esters


Oxidation Kinetics vs. Methyl Linoleate

The oxidation of Methyl Linolenate (LnMe) proceeds via a distinctly non-quantitative pathway compared to its di-unsaturated analog, Methyl Linoleate (LMe). In the early stage of oxidation, the estimated extent of oxidation for LnMe decreases in the order of oxygen uptake > substrate disappearance > peroxide > conjugated diene, indicating that no single product is formed quantitatively [1]. This contrasts sharply with LMe, where oxygen uptake, substrate disappearance, peroxide, and conjugated diene formation are all quantitative and their results agree well [1]. In the presence of bovine serum albumin (BSA), reaction rates were much faster for LnMe than for LMe, with LnMe producing a higher increase of protein pyrroles and increased browning [2].

Lipid Oxidation Antioxidant Testing Food Chemistry Stability Studies

Melanogenesis Inhibition in Melanoma Cells

Methyl Linolenate exhibits a clear dose-dependent inhibition of melanin synthesis. In B16 murine melanoma cells, treatment with 10, 20, and 40 µM Methyl Linolenate for 72 hours reduced melanin content by 23%, 41%, and 65%, respectively, compared to the vehicle control . This effect is mechanistically linked to the downregulation of the Akt/GSK3β signaling pathway, which suppresses MITF and downstream melanogenic enzymes . While other fatty acid esters may also possess this activity, the reported IC50 of 60 µM for Methyl Linolenate in related assays provides a benchmark .

Melanogenesis Skin Whitening Cosmeceuticals Cell Signaling

Anti-Inflammatory Activity via NF-κB Pathway

In a cell-based model of inflammation, Methyl Linolenate demonstrated the ability to downregulate p65 expression, a key subunit of the NF-κB transcription factor, in TNF-α induced SW982 human synovial fibroblast cells at a concentration of 5 µM [1]. This indicates a specific anti-inflammatory role at the cellular level. While other phytochemicals like stigmasterol and campesterol were also active in this study, Methyl Linolenate was distinguished by showing the least inhibition constant against cathepsin B, another inflammatory target [1]. This dual-action profile (NF-κB modulation and cathepsin B inhibition) provides a unique molecular signature.

Inflammation Rheumatoid Arthritis NF-κB Pathway Cell Signaling

Cetane Number and Biodiesel Specification Compliance

Methyl Linolenate (C18:3) is a crucial component of biodiesel feedstocks like rapeseed oil (RME) and soybean oil (SME), typically comprising 8-12% of the total FAME profile [1][2]. Its presence is a key determinant of fuel properties. The cetane number (CN) of methyl esters decreases significantly with increasing unsaturation: Methyl Oleate (C18:1) has a CN of 59, Methyl Linoleate (C18:2) has a CN of 38 [3]. By inference, Methyl Linolenate (C18:3) possesses an even lower cetane number, which negatively impacts ignition quality and is a primary reason its content in biodiesel is strictly regulated to a maximum of 12% (m/m) by standards like EN 14214 [4]. Precise quantification is therefore mandatory.

Biodiesel Renewable Energy Fuel Analysis Combustion Chemistry

Chromatographic Retention and Quantification Accuracy

The analytical separation and quantification of Methyl Linolenate (C18:3) from its closest analog, Methyl Linoleate (C18:2), is a well-defined, non-trivial challenge. Under standardized conditions (e.g., EN14103:2011 method on an HP-INNOWax column), both compounds are resolved, but Methyl Linolenate has a distinct, longer retention time due to its higher polarity [1]. A comparative study of different biodiesel feedstocks using this method quantified Methyl Linolenate content as 7.3% (w/w) in soybean biodiesel and 8.3-8.4% (w/w) in rapeseed biodiesel, with excellent repeatability (r) meeting EN14103:2011 specifications [1]. This validated method is used to compare and cross-validate other techniques, such as GC-combustion-MS and GC-VUV spectroscopy, for which Methyl Linolenate serves as a critical test analyte .

Analytical Chemistry Gas Chromatography Biodiesel Analysis Food Quality Control

Key Research and Industrial Application Scenarios


Lipid Oxidation Mechanism and Antioxidant Screening

Methyl Linolenate is the preferred substrate for fundamental oxidation research because its reaction pathway, unlike that of Methyl Linoleate, does not yield products quantitatively [1]. This complexity makes it a more sensitive and realistic model for studying the peroxidation of omega-3 rich lipids in biological membranes and food systems. It is thus essential for accurately evaluating the efficacy and mechanism of novel synthetic or natural antioxidants, where the inhibition of its unique oxidation cascade can be precisely monitored.

Biodiesel Quality Control and Regulatory Testing

Given its critical role in determining the oxidative stability and cetane number of biodiesel, the accurate quantification of Methyl Linolenate content is mandated by international fuel standards [2]. High-purity Methyl Linolenate is an indispensable analytical reference standard for GC-FID and other chromatographic methods used in production QC and third-party testing laboratories to ensure B100 biodiesel batches are compliant with the ≤12% specification limit [3].

Anti-Melanogenic Cosmeceutical Development

With established dose-dependent inhibition of melanin synthesis in B16 melanoma cells (65% reduction at 40 µM) and a defined mechanism involving the Akt/GSK3β pathway , Methyl Linolenate serves as a validated positive control and lead compound for screening libraries of novel skin-lightening agents. Its use ensures that new formulations can be benchmarked against a compound with known potency and molecular targets in melanogenesis.

Inflammatory Pathway Research in Rheumatoid Arthritis

Methyl Linolenate's specific ability to downregulate NF-κB (p65) in human synovial fibroblasts and its high potency against cathepsin B makes it a valuable tool compound for dissecting the role of omega-3 fatty acid derivatives in the pathology of rheumatoid arthritis [4]. Researchers can use this pure compound to study how lipid signaling interfaces with inflammatory cytokine cascades and protease activity in a controlled in vitro environment, distinct from the effects of more saturated or shorter-chain fatty acids.

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